molecular formula C17H18O2 B2969492 2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane CAS No. 19574-78-8

2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane

Cat. No.: B2969492
CAS No.: 19574-78-8
M. Wt: 254.329
InChI Key: JEFBFSPUPJAMED-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane is a complex organic compound characterized by its unique molecular structure. This compound is part of the oxirane family, also known as epoxides, which are three-membered cyclic ethers known for their high reactivity due to ring strain. The presence of the phenyl and 4-methylphenyl groups attached to the oxirane ring makes this compound particularly interesting for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane typically involves the reaction of 4-methylbenzyl alcohol with phenylmethyl halides under basic conditions. The reaction proceeds through the formation of an intermediate phenylmethyl ether, which is then subjected to epoxidation to form the oxirane ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane undergoes various types of chemical reactions, including:

  • Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.

  • Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Diols: Oxidation of the oxirane ring can yield diols, which are important intermediates in organic synthesis.

  • Alcohols: Reduction of the oxirane ring results in the formation of alcohols.

  • Substitution Products: Nucleophilic substitution can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane has several applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound is used in the production of polymers and resins, where its reactivity and stability are valuable properties.

Mechanism of Action

The mechanism by which 2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane exerts its effects involves its high reactivity due to the strained oxirane ring. The compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups containing nucleophilic centers.

Comparison with Similar Compounds

2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • Benzyl Oxirane: Similar in structure but lacks the 4-methylphenyl group.

  • Phenyl Oxirane: Lacks the 4-methylphenyl group and has a simpler structure.

  • Epichlorohydrin: Another oxirane compound used in industrial applications but with different substituents.

These compounds share the characteristic oxirane ring but differ in their substituents, leading to variations in reactivity and applications.

Properties

IUPAC Name

2-[[(4-methylphenyl)-phenylmethoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-7-9-15(10-8-13)17(19-12-16-11-18-16)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFBFSPUPJAMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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